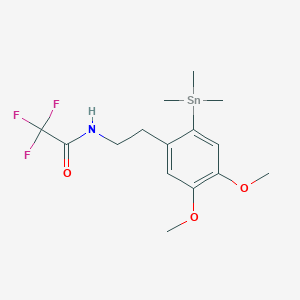
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide, also known as DMTFMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of Akt and mTOR, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been found to activate the JNK signaling pathway, which is involved in cell death and stress responses.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been found to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide in lab experiments is its potency and specificity in inhibiting the Akt/mTOR signaling pathway. However, one limitation is its potential toxicity, which may limit its use in vivo. Additionally, this compound may have off-target effects on other signaling pathways, which may complicate data interpretation.
Orientations Futures
For research on N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide include further investigation of its anticancer activity in different types of cancer, as well as its potential applications in the treatment of infectious diseases. Additionally, research on the toxicity and pharmacokinetics of this compound is needed to determine its safety and efficacy in vivo. Finally, the development of more potent and selective inhibitors of the Akt/mTOR signaling pathway may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide is synthesized through a series of chemical reactions, starting with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with trimethyltin chloride to form 4,5-dimethoxy-2-(trimethylstannyl)benzaldehyde. This intermediate is then reacted with 2,2,2-trifluoroacetamide to produce this compound.
Applications De Recherche Scientifique
N-(4,5-Dimethoxy-2-(trimethylstannyl)phenethyl)-2,2,2-trifluoroacetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound exhibits anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Propriétés
IUPAC Name |
N-[2-(4,5-dimethoxy-2-trimethylstannylphenyl)ethyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3NO3.3CH3.Sn/c1-18-9-4-3-8(7-10(9)19-2)5-6-16-11(17)12(13,14)15;;;;/h4,7H,5-6H2,1-2H3,(H,16,17);3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZYUZULIYCYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)C(F)(F)F)[Sn](C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)
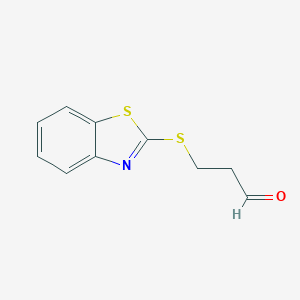

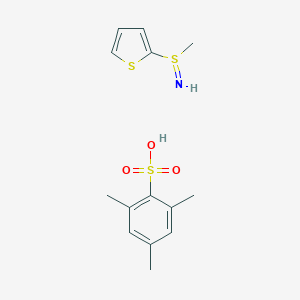

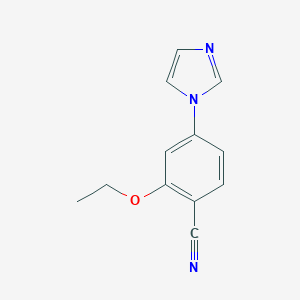

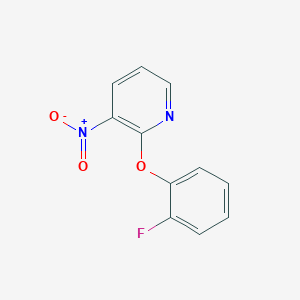




![3-Acetylimidazo[5,1-b]thiazole](/img/structure/B69024.png)
